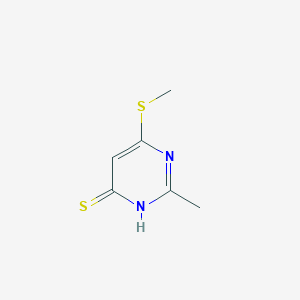
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a methylsulfanyl group at position 6, and a thione group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-thiouracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.
Substitution: The methylsulfanyl group can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
2-Methyl-4-thiouracil: Similar structure but lacks the methylsulfanyl group.
6-Methylsulfanyl-2-thiouracil: Similar structure but lacks the methyl group at position 2.
4-Methyl-6-(methylsulfanyl)pyrimidine: Similar structure but lacks the thione group.
Uniqueness: 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methylsulfanyl and thione groups distinguishes it from other pyrimidine derivatives and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
88317-62-8 |
|---|---|
Formule moléculaire |
C6H8N2S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
2-methyl-4-methylsulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H8N2S2/c1-4-7-5(9)3-6(8-4)10-2/h3H,1-2H3,(H,7,8,9) |
Clé InChI |
BMYWXMVDLXVRQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=S)N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


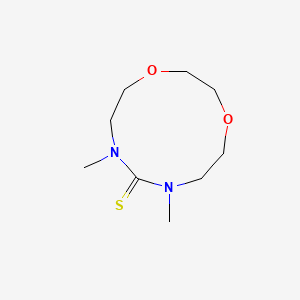


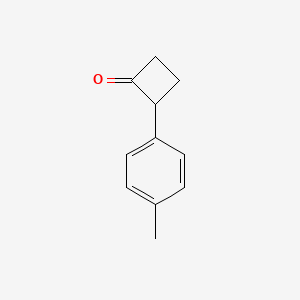
![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

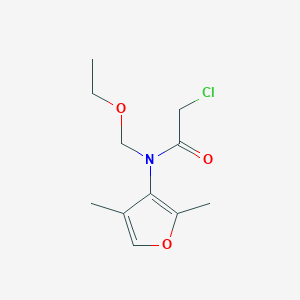
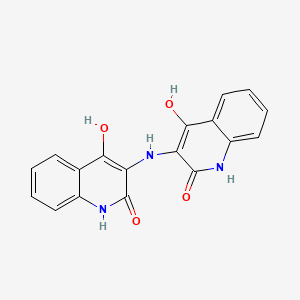
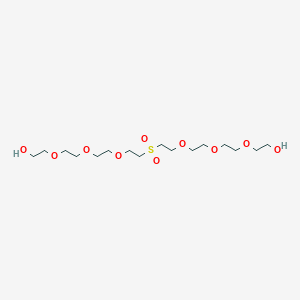
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
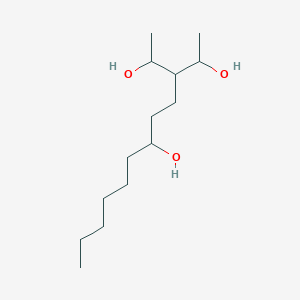
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
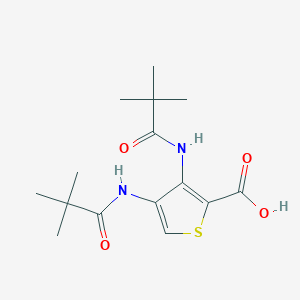
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)
